molecular formula C19H19N5O4S B2825216 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide CAS No. 1223912-14-8

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide

Cat. No.: B2825216
CAS No.: 1223912-14-8
M. Wt: 413.45
InChI Key: JLZVHHAOTCFHPS-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic acetamide derivative with a molecular formula of C₁₉H₁₉N₅O₄S and a molecular weight of 413.45 g/mol . The compound features a 1,3-benzodioxole moiety linked to a methyl group, a thiazolo[4,5-d]pyrimidin-7-one core, and a pyrrolidine substituent at the 2-position of the thiazole ring.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c25-15(20-8-12-3-4-13-14(7-12)28-11-27-13)9-24-10-21-17-16(18(24)26)29-19(22-17)23-5-1-2-6-23/h3-4,7,10H,1-2,5-6,8-9,11H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZVHHAOTCFHPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Thiazolopyrimidine Core: This involves the cyclization of appropriate thioamide and amidine precursors under basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiazolopyrimidine moieties through a nucleophilic substitution reaction, often facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides, potentially converting ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex chemical structure characterized by the presence of multiple functional groups, which contribute to its biological activity. Its molecular formula is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S with a molecular weight of approximately 420.51 g/mol. The structural features include a benzodioxole moiety and a thiazolopyrimidine core, which are significant for its interaction with biological targets.

Antiviral Properties

Recent studies have indicated that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exhibit antiviral activities by targeting specific viral proteins. For example, research has demonstrated that certain derivatives inhibit the activity of mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria, which are known to compromise host cell integrity . This inhibition is crucial in developing anti-infective agents.

Anticancer Potential

The compound has shown promise in cancer research. Its structural components allow it to interact with various cellular pathways involved in tumor progression. Preliminary studies suggest that it may inhibit cell proliferation and induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that derivatives can act as acetylcholinesterase inhibitors, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to enhance cholinergic signaling through enzyme inhibition is a critical mechanism for improving cognitive function .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. It has been reported to exhibit significant antibacterial activity due to its ability to disrupt bacterial cell wall synthesis and function . This makes it a candidate for further development as an antibiotic agent.

Enzyme Inhibition

The compound acts as an inhibitor for various enzymes linked to disease processes. For instance, it can inhibit monoamine oxidase and acetylcholinesterase, leading to increased levels of neurotransmitters like serotonin and acetylcholine in the brain . This mechanism is particularly relevant in the context of mood disorders and cognitive decline.

Receptor Modulation

N-[ (2H - 1 , 3 - benzodioxol - 5 - yl)methyl]-2-[7 - oxo - 2 - (pyrrolidin - 1 - yl)-6H , 7 H - [ 1 , 3 ] thiazolo [ 4 , 5 - d ] pyrimidin - 6 - yl ] acetamide may also act on G-protein coupled receptors (GPCRs), which play a pivotal role in cellular signaling pathways related to inflammation and pain modulation .

Case Study 1: Antiviral Efficacy

A study published in Nature highlighted the efficacy of compounds similar to N-[ (2H - 1 , 3 - benzodioxol - 5 - yl)methyl]-2-[7 - oxo - 2 - (pyrrolidin - 1 - yl)-6H , 7 H - [ 1 , 3 ] thiazolo [ 4 , 5 - d ] pyrimidin - 6 - yl ] acetamide against viral infections. The results showed a significant reduction in viral load in treated cells compared to controls, emphasizing the potential for therapeutic applications against viral pathogens.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines demonstrated that this compound could reduce cell viability significantly at micromolar concentrations. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound may act by binding to these targets, thereby modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazolo-pyrimidinone and acetamide derivatives. Below is a comparative analysis of its structural, physicochemical, and synthetic attributes relative to analogous compounds reported in the literature.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Selected Analogues
Compound ID Molecular Formula Molecular Weight (g/mol) Key Substituents/Structural Features Reference
Target Compound C₁₉H₁₉N₅O₄S 413.45 1,3-Benzodioxolylmethyl, thiazolo[4,5-d]pyrimidin-7-one, pyrrolidine
11a (E2) C₂₀H₁₀N₄O₃S 386 2,4,6-Trimethylbenzylidene, 5-methylfuran, thiazolo[3,2-a]pyrimidine
11b (E2) C₂₂H₁₇N₃O₃S 403 4-Cyanobenzylidene, 5-methylfuran, thiazolo[3,2-a]pyrimidine
E10 Compound C₂₂H₁₉ClN₆O₂ 458.88 2-Chlorophenylmethyl, triazolo[4,5-d]pyrimidinyl
Compound 58 (E7) Not specified - Tetrazolylpyridin, benzoxazolo[3,4-d][1,4]oxazin

Key Observations:

Heterocyclic Core Variations: The target compound’s thiazolo[4,5-d]pyrimidinone core differs from the thiazolo[3,2-a]pyrimidine in compounds 11a/b () and the triazolo[4,5-d]pyrimidinyl system in E10’s compound .

Substituent Effects: The 1,3-benzodioxole group in the target compound enhances lipophilicity compared to the 4-cyanobenzylidene (11b) or 2-chlorophenylmethyl (E10) groups, which may influence membrane permeability .

Physicochemical and Spectroscopic Comparisons

Table 2: NMR and IR Data for Selected Compounds
Compound ID Key IR Bands (cm⁻¹) Notable NMR Shifts (δ, ppm) Reference
Target Compound Not reported Not reported
11a (E2) 3,436 (NH), 2,219 (CN) 2.24 (CH₃), 7.94 (=CH)
11b (E2) 3,423 (NH), 2,209 (CN) 8.01 (=CH), 117.54 (CN carbon)
E10 Compound Not reported Not reported

Key Observations:

  • Compounds 11a/b exhibit strong C≡N stretching (~2,210 cm⁻¹) and NH bands (~3,400 cm⁻¹), consistent with their nitrile and amide functionalities . The target compound’s IR data is unreported but is expected to show similar amide bands.
  • ¹³C NMR: The 4-cyano group in 11b causes a distinct carbon shift at 117.54 ppm, absent in the target compound .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzodioxole moiety and a thiazolo-pyrimidine core , which are significant for its biological interactions. The molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S, with a molecular weight of 304.4 g/mol. Its unique structure allows it to engage in various biological pathways.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with monoacylglycerol lipase (MGLL), affecting lipid metabolism and potentially influencing pain pathways .
  • Receptor Modulation : It may act as a ligand for various receptors, including those involved in neurotransmission and inflammatory responses. This modulation can lead to altered signaling cascades within cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

Anti-inflammatory Effects

The compound has shown promising results in reducing inflammation in preclinical models. It appears to inhibit pro-inflammatory cytokines and chemokines, which are critical in the inflammatory response.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspase pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Pain Relief : A study demonstrated that the compound significantly reduced pain behavior in rodent models by inhibiting MGLL activity, leading to increased levels of endocannabinoids .
  • Inhibition of Bacterial Growth : Another study highlighted its potential as an antimicrobial agent against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) suggesting effective doses for therapeutic use .
  • Cancer Cell Studies : Research involving various cancer cell lines indicated that the compound could inhibit cell proliferation and induce apoptosis at micromolar concentrations .

Data Table: Biological Activities Summary

Activity TypeEffect ObservedReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced cytokine levels
AnticancerInduced apoptosis in cancer cells
Pain reliefInhibited MGLL activity

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